![molecular formula C23H21ClN4OS B3033878 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243023-55-3](/img/structure/B3033878.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21ClN4OS and its molecular weight is 437.0. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
Abdel-rahman, Awad, and Bakhite (1992) detailed the synthesis of novel tetrahydroquinolinopyrimidine derivatives, including a key compound structurally related to the specified chemical. This compound was a precursor to various pyrimidine derivatives with potential biological activities Abdel-rahman, A., Awad, I., & Bakhite, E. A. (1992). Phosphorus, Sulfur, and Silicon and The Related Elements.
Fayed et al. (2014) synthesized new substituted pyridopyrimidinone derivatives as antimicrobial agents. These derivatives, structurally related to the specified compound, were evaluated for their antimicrobial properties Fayed, A. A., Amr, A. E.-G. E., Al-Omar, M. A., & Mostafa, E. E. (2014). Russian Journal of Bioorganic Chemistry.
Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of spiro compounds derived from a related compound for antimicrobial activities, demonstrating the compound's potential as a scaffold for biologically active substances Hafez, H., El-Gazzar, A. R. B. A., & Zaki, M. (2016). Acta Pharmaceutica.
Anticancer and Antiproliferative Activities
Mallesha et al. (2012) studied 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing significant antiproliferative effects against various human cancer cell lines. This indicates the therapeutic potential of compounds structurally related to the specified chemical in cancer treatment Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A. (2012). Archives of Pharmacal Research.
A study by Min (2012) involved designing and synthesizing thienopyrimidines with a piperazine unit as anticancer agents. These findings suggest the potential of derivatives of the specified compound in cancer therapy Min, H. (2012). Chemical Reagents.
Hafez and El-Gazzar (2017) synthesized novel thienopyrimidine derivatives exhibiting potent anticancer activity against several human cancer cell lines, indicating the potential of related compounds in oncology Hafez, H., & El-Gazzar, A. R. B. A. (2017). Acta Pharmaceutica.
properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-5-4-6-16(13-15)17-14-30-21-20(17)25-23(26-22(21)29)28-11-9-27(10-12-28)19-8-3-2-7-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNIUQKPPIAPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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